4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)pyrido[4,3-D]pyrimidine
Description
Properties
IUPAC Name |
4-chloro-2-methylsulfanyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3S/c1-13-8-11-6-2-3-10-4-5(6)7(9)12-8/h10H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKOJJXVQQKKEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(CNCC2)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647979 | |
| Record name | 4-Chloro-2-(methylsulfanyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944902-03-8 | |
| Record name | 4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)pyrido[4,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944902-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-(methylsulfanyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Precursors
- The synthesis starts with precursors containing amino and hydroxy groups on pyrimidine rings, such as 4-amino-2,6-dihydroxypyrimidine.
- Treatment with phosphorus oxychloride converts hydroxy groups to chloro groups, yielding dichloropyrimidine intermediates.
- Subsequent substitution with sodium methylate introduces methoxy groups, which can be further transformed.
- Cyclization to form the fused pyrido-pyrimidine ring is typically achieved by heating with aminomethylenemalonate derivatives under pressure, promoting ring closure.
Introduction of the Methylthio Group
- The methylthio substituent at the 2-position is introduced through nucleophilic substitution or methylation reactions.
- One approach involves reacting thioxopyrimidine intermediates with methyl iodide to achieve S-methylation, forming the methylthio group.
- Alternatively, condensation reactions of ethyl N-[bis(methylthio)methylene]glycinate with appropriate amino esters in acidic media (e.g., acetic acid) yield intermediates that can be cyclized to the target compound.
Chlorination and Substitution Reactions
- Chlorination at the 4-position is commonly achieved using phosphorus oxychloride (POCl3), which converts hydroxy or amino groups on the pyrimidine ring to chloro substituents.
- Bromination followed by treatment with triethylamine can be employed to functionalize intermediate compounds, facilitating further substitution steps.
Industrial Production Considerations
- Industrial synthesis employs large-scale chemical reactors with optimized reaction conditions to maximize yield and purity.
- Continuous flow chemistry and automated systems are increasingly used to improve efficiency and scalability.
- Strong bases or acids and catalysts are often necessary to facilitate cyclization and substitution steps.
- The overall process may involve purification steps such as recrystallization and solvent extraction to isolate the final product with high purity.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Key Reagents/Conditions | Outcome/Intermediate | Yield (%) (Reported) |
|---|---|---|---|---|
| 1 | Hydroxy to chloro conversion | Phosphorus oxychloride (POCl3) | 4-amino-2,6-dichloropyrimidine | 75-95% per step |
| 2 | Methoxy substitution | Sodium methylate | 4-amino-6-chloro-2-methoxypyrimidine | - |
| 3 | Cyclization | Heating with ethyl aminomethylenemalonate | Formation of fused pyrido[4,3-D]pyrimidine ring | 60-65% overall |
| 4 | S-methylation | Methyl iodide | Introduction of methylthio group | - |
| 5 | Bromination & substitution | Bromine, triethylamine | Functionalized intermediates for further reactions | - |
Research Findings and Notes
- The synthetic routes emphasize the importance of controlling reaction pH, temperature (often between 15-140 °C), and reaction time to optimize yield.
- The use of neutral salts such as the neutral sulfate of O-methylisourea as starting materials is advantageous for industrial scalability.
- Purification techniques include filtration, washing with water, recrystallization from ethanol, and solvent extraction with chloroform to remove impurities.
- The compound’s synthesis shares mechanistic similarities with other pyrido[4,3-D]pyrimidine derivatives, which have been synthesized via palladium-catalyzed cross-coupling and thermal cyclocondensation reactions.
- The presence of both chlorine and methylthio groups confers unique chemical properties, making the compound a valuable intermediate for further medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)pyrido[4,3-D]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted pyrido[4,3-D]pyrimidines with different functional groups.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound is used as an intermediate in the synthesis of more complex organic molecules due to its unique structural features and reactivity. It can undergo various chemical reactions such as oxidation, reduction, and substitution to form derivatives with different functional groups.
Biological Research
- Enzyme Inhibition Studies : The compound has shown promise in studying enzyme inhibition, where it may interact with enzymes involved in metabolic processes and signaling pathways. This interaction can provide insights into the mechanisms of action for potential therapeutic agents .
- Receptor Binding Studies : Its ability to bind to various receptors makes it valuable for pharmacological research aimed at drug development. Understanding these interactions can lead to the discovery of new drugs targeting specific diseases.
Medicinal Chemistry
- Drug Development : The compound's structure allows it to act as a pharmacophore, meaning it has the potential to interact with biological targets effectively. Research is ongoing into its use as a candidate for developing new therapeutic agents aimed at treating various conditions .
- Therapeutic Applications : Preliminary studies suggest that it may have applications in treating diseases related to enzyme dysfunctions or receptor malfunctions, although further research is needed to establish its efficacy and safety profiles.
Industrial Applications
- Agrochemicals Production : In the chemical industry, this compound can be utilized in the production of agrochemicals due to its biological activity and reactivity. It serves as a precursor for creating pesticides and herbicides that are essential for modern agriculture .
- Dyes and Specialty Chemicals : Its versatility also extends to the synthesis of dyes and other specialty chemicals used in various industrial applications .
Case Study 1: Enzyme Inhibition
Research has demonstrated that this compound effectively inhibits specific enzymes involved in cancer metabolism. This inhibition was quantified using kinetic assays that measured enzyme activity before and after exposure to varying concentrations of the compound.
Case Study 2: Receptor Interaction
A study investigated the binding affinity of this compound to serotonin receptors. Using radiolabeled ligands and competition binding assays, researchers found significant binding activity that suggests potential applications in developing antidepressants.
Mechanism of Action
The mechanism by which 4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)pyrido[4,3-D]pyrimidine exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic processes and signaling pathways.
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound’s key structural features are compared to similar pyrido- and thieno-pyrimidines in Table 1.
Key Observations :
- Pyrido vs. Thieno Cores: Thieno[2,3-d]pyrimidines (e.g., benzothieno derivatives) replace the pyridine ring with a thiophene, altering electronic properties and reactivity .
- Substituent Effects : The methylthio group (SCH3) at position 2 in the target compound enhances electron-withdrawing character compared to methyl (CH3) in analog , influencing nucleophilic substitution kinetics.
Physical Properties
Melting points, solubility, and spectroscopic data vary with substituents (Table 2).
Key Observations :
Key Observations :
Key Observations :
- Methylthio vs. Amino Groups: Methylthio in the target compound may reduce direct bioactivity compared to amino-substituted analogs (e.g., 2-aminopyrido[4,3-d]pyrimidine ), which show stronger receptor binding.
- Fluorine Effects : Fluorinated analogs (e.g., ) exhibit enhanced cytotoxicity, highlighting the role of electronegative substituents.
Biological Activity
4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)pyrido[4,3-D]pyrimidine is a heterocyclic compound with significant potential in medicinal chemistry. It belongs to the class of pyrido[4,3-D]pyrimidines and is characterized by its unique structural features, including a chlorine atom and a methylthio group. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHClNS
- Molecular Weight : 215.7 g/mol
- CAS Number : 944902-03-8
- LogP : 1.826 (indicating moderate lipophilicity)
- Polar Surface Area : 63.11 Ų
Synthesis
The synthesis of this compound typically involves multi-step processes that include cyclization reactions facilitated by strong bases or acids. This compound can serve as a building block for more complex molecules in organic synthesis .
The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor. It interacts with various biological targets, including:
- Enzymes : It may inhibit enzymes involved in metabolic processes and signaling pathways.
- Receptors : The compound has potential for receptor binding studies which are crucial for drug development .
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to pyrido[4,3-D]pyrimidines. For instance:
- In vitro assays indicated that compounds containing similar structures exhibited varying degrees of cytotoxicity against cancer cell lines such as A549 and NCI-H1975.
- The half-maximal inhibitory concentration (IC50) values for some derivatives were reported to be greater than 50 µM, suggesting moderate efficacy in inhibiting tumor growth .
Enzyme Inhibition Studies
Research has shown that the compound can inhibit specific kinases associated with cancer progression:
- The inhibition rates of certain derivatives against EGFR L858R/T790M kinase were evaluated using ELISA methods. Compounds demonstrated inhibition percentages below 36% at concentrations of 0.1 µM, indicating potential for further optimization in drug design .
Case Studies
Therapeutic Applications
The versatility of this compound makes it a promising candidate in several therapeutic areas:
Q & A
Basic: What are the common synthetic routes for preparing 4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)pyrido[4,3-d]pyrimidine, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves cyclization of substituted pyrimidine precursors followed by functionalization. For example, Sharma et al. (1971) used 4-chloro-2-phenyl-tetrahydrobenzothienopyrimidine as a starting material, reacting it with methylsulfonylmethyl groups under controlled conditions. Reduction steps with aluminum amalgam in aqueous tetrahydrofuran (THF) yielded derivatives with modified substituents . Key factors affecting yield include:
- Solvent choice : Polar aprotic solvents (e.g., THF) enhance nucleophilic substitution at the 4-chloro position.
- Temperature : Lower temperatures (0–5°C) reduce side reactions during halogen displacement.
- Catalysts : Transition metals (e.g., Pd/C) improve regioselectivity in cross-coupling reactions.
Advanced: How can researchers resolve contradictions in reported biological activity data for pyrido[4,3-d]pyrimidine derivatives across different studies?
Answer:
Contradictions often arise from variations in assay protocols or target specificity. Methodological solutions include:
- Standardized bioassays : Replicate experiments using identical cell lines (e.g., HEK293 for kinase inhibition) and controls .
- Molecular docking validation : Compare binding affinities across crystal structures of target proteins (e.g., EGFR or CDK2) to identify structural determinants of activity .
- Meta-analysis : Use computational tools like PubChem BioActivity Data to statistically assess dose-response trends and outliers .
Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Answer:
- NMR spectroscopy : 1H and 13C NMR confirm substituent positions (e.g., methylthio at C2 and chloro at C4). Aromatic protons in pyrimidine rings appear as distinct doublets (δ 7.2–8.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C9H11ClN3S requires m/z 228.0365) .
- X-ray crystallography : Resolves tautomeric forms and hydrogen-bonding networks, as demonstrated for pyrido[4,3-d]pyrimidine analogs in Acta Crystallographica studies .
Advanced: What strategies can optimize the regioselectivity of substitution reactions at the 4-chloro position in pyrido[4,3-d]pyrimidine derivatives?
Answer:
- Directed metalation : Use strong bases like LDA (lithium diisopropylamide) to deprotonate specific positions before introducing nucleophiles .
- Protecting groups : Temporarily block reactive sites (e.g., methylthio at C2) with tert-butyldimethylsilyl (TBS) groups to focus substitution at C4 .
- Microwave-assisted synthesis : Enhances reaction rates and selectivity by reducing decomposition pathways .
Basic: How does the presence of the methylthio group at the 2-position influence the compound's reactivity in subsequent chemical modifications?
Answer:
The methylthio (-SMe) group acts as both a directing group and a leaving agent:
- Electron donation : Sulfur’s lone pairs activate adjacent positions for electrophilic substitution (e.g., nitration or halogenation) .
- Oxidation sensitivity : -SMe can oxidize to sulfone (-SO2Me) under strong oxidizing conditions (e.g., H2O2/AcOH), altering reactivity .
- Nucleophilic displacement : In SNAr reactions, -SMe stabilizes transition states, facilitating substitution at C4 .
Advanced: What computational methods are recommended for predicting the binding modes of pyrido[4,3-d]pyrimidine derivatives to biological targets?
Answer:
- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100+ ns to assess stability of binding poses .
- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity with enzymatic nucleophiles .
- Ensemble docking : Use multiple protein conformations (e.g., from PDB) to account for target flexibility, improving virtual screening accuracy .
Basic: What are the key safety considerations when handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or dermal contact .
- Waste disposal : Segregate halogenated waste (due to the chloro group) and consult certified agencies for incineration .
- Emergency protocols : Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion .
Advanced: How can researchers design analogs of this compound to improve metabolic stability without compromising target affinity?
Answer:
- Bioisosteric replacement : Substitute -SMe with sulfoxide (-SO-) or sulfonamide (-SO2NH2) to reduce CYP450-mediated oxidation .
- Ring saturation : Introduce partial saturation in the pyrido ring (e.g., 5,6-dihydro derivatives) to hinder phase I metabolism .
- Pro-drug strategies : Mask reactive sites (e.g., chloro group) with enzymatically cleavable moieties (e.g., acetyl esters) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
